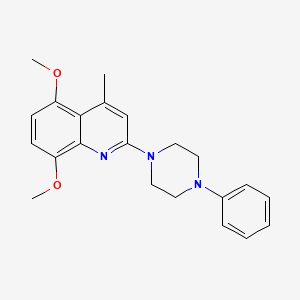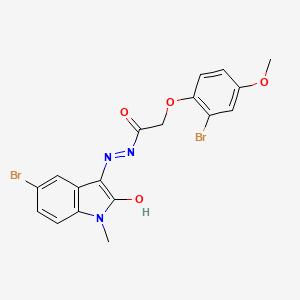![molecular formula C20H30N2O B5985822 2-butyryl-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5985822.png)
2-butyryl-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-butyryl-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane, also known as JNJ-7925476, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of spirocyclic piperidine derivatives and has been shown to have promising effects in various scientific research studies.5]decane.
Mécanisme D'action
The exact mechanism of action of 2-butyryl-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane is not fully understood. However, studies have suggested that the compound acts on the dopamine and serotonin systems in the brain, which are involved in reward and mood regulation, respectively. This compound has been shown to increase dopamine and serotonin release in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. In animal studies, this compound has been shown to increase dopamine and serotonin release in the brain, as well as increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and survival. These effects may contribute to the compound's therapeutic potential for addiction, depression, and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of studying 2-butyryl-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane in the laboratory is that it has been shown to have promising effects in animal models of addiction, depression, and anxiety. This suggests that the compound may have potential as a therapeutic agent for these disorders. However, one of the limitations of studying this compound is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 2-butyryl-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane. One area of interest is the development of more potent and selective derivatives of this compound that can be used as therapeutic agents for addiction, depression, and anxiety. Another area of interest is the investigation of the long-term effects of this compound on the brain and behavior, as well as its potential for abuse and addiction. Finally, the potential of this compound for other therapeutic applications, such as pain management and neurodegenerative disorders, should also be explored.
Conclusion
In conclusion, this compound is a chemical compound that has been studied for its potential therapeutic applications. The synthesis method of this compound has been optimized to improve the yield and purity of the compound. Studies have shown that this compound has potential as a treatment for addiction, depression, and anxiety. The exact mechanism of action of the compound is not fully understood, but it is thought to act on the dopamine and serotonin systems in the brain. This compound has a range of biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, there are several future directions for research on this compound, including the development of more potent and selective derivatives, investigation of its long-term effects, and exploration of its potential for other therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-butyryl-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane involves the reaction of 3-methylbenzylamine with 1-bromo-2-butanone in the presence of potassium carbonate. The resulting intermediate is then treated with sodium hydride and 1,2-dibromoethane to form the final product. The synthesis of this compound has been reported in various scientific journals, and the process has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
2-butyryl-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane has been studied for its potential therapeutic applications in various scientific research studies. One of the major areas of interest is its potential as a treatment for addiction. Studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction, indicating its potential as a therapeutic agent for substance abuse disorders.
In addition, this compound has also been studied for its potential as a treatment for depression and anxiety. Animal studies have shown that this compound can reduce depressive and anxious behaviors, suggesting its potential as a novel antidepressant and anxiolytic agent.
Propriétés
IUPAC Name |
1-[9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-3-6-19(23)22-12-10-20(16-22)9-5-11-21(15-20)14-18-8-4-7-17(2)13-18/h4,7-8,13H,3,5-6,9-12,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBBYPVSECLNTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC2(C1)CCCN(C2)CC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-amino-5-hydroxy-10-methyl-4-(4-nitrophenyl)-8-oxo-4H,8H-pyrano[2,3-f]chromene-3-carbonitrile](/img/structure/B5985745.png)
![(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)(5-fluoro-2-methoxyphenyl)methanone](/img/structure/B5985753.png)
![3-(1,3-benzodioxol-5-yl)-2-imino-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B5985762.png)
![2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B5985774.png)

![N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B5985785.png)

![6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one](/img/structure/B5985801.png)

![ethyl 3-(2-methoxyethyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B5985825.png)
![4-[2-(4-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B5985826.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-({[(5-methyl-2-pyrazinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B5985832.png)

![4-{[4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B5985847.png)
